Bienvenue dans la boutique en ligne BenchChem!

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound (CAS 897623-25-5) combines a 4-chlorophenyltetrazole P1 fragment with a benzofuran-2-carboxamide scaffold, directly linked to subnanomolar FXIa inhibition (Ki=6.7 nM in published analogs) and validated antiproliferative chemotypes. Unlike fluoro or methoxy congeners, the para-chloro substituent provides distinct halogen-bonding potential and lipophilicity (clogP 2.34), enabling controlled SAR expansion, halogen-bonding quantification, and screening against unexplored targets (UL54, GRIN2D). Standard R&D purity ≥95%.

Molecular Formula C17H12ClN5O2
Molecular Weight 353.77
CAS No. 897623-25-5
Cat. No. B2432345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
CAS897623-25-5
Molecular FormulaC17H12ClN5O2
Molecular Weight353.77
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H12ClN5O2/c18-12-5-7-13(8-6-12)23-16(20-21-22-23)10-19-17(24)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2,(H,19,24)
InChIKeyCCFYQPBCZVFOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Chlorophenyl)-1H-Tetrazol-5-Yl)Methyl)Benzofuran-2-Carboxamide (CAS 897623-25-5): Procurement-Relevant Baseline Characterization


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide (CAS 897623-25-5, MW 353.77 Da, C₁₇H₁₂ClN₅O₂) is a synthetic heterocyclic compound combining a benzofuran-2-carboxamide scaffold with a 1-(4-chlorophenyl)-1H-tetrazole moiety linked via a methylene bridge. Publicly available bioactivity characterization is extremely limited: ZINC and ChEMBL report no known activity data for this specific compound [1], and it has not appeared in any peer-reviewed publications indexed in ChEMBL [2]. The compound is commercially available from multiple vendors (typical purity ≥95%) exclusively for research purposes . Its structural architecture — a benzofuran core, a tetrazole bioisostere, and a para-chlorophenyl substituent — places it within a broader class of benzofuran-tetrazole hybrids under investigation for anticancer, anti-inflammatory, and anticoagulant applications [3].

Why N-((1-(4-Chlorophenyl)-1H-Tetrazol-5-Yl)Methyl)Benzofuran-2-Carboxamide Cannot Be Interchanged with Close Analogs: Structural Differentiation Evidence


Within the benzofuran-tetrazole carboxamide series, even single-atom substitutions on the N1-phenyl ring produce quantifiable differences in physicochemical and potentially pharmacological profiles. The 4-chlorophenyl substituent in CAS 897623-25-5 confers a distinct combination of molecular weight (+16.5 Da vs. the 4-fluorophenyl analog CAS 897623-72-2), calculated lipophilicity (clogP 2.34 per ECBD database), and halogen-dependent electronic effects that differentiate it from the 4-fluoro (ACD/LogP 3.09), unsubstituted phenyl (MW 319.32), and 4-methoxy congeners [1]. The methylene linker between the tetrazole and benzofuran carboxamide further distinguishes this compound from simpler N-(4-chlorophenyl)benzofuran-2-carboxamide analogs lacking the tetrazole spacer . These structural features are not interchangeable because tetrazole NH acidity (pKa ~4.5–4.9, comparable to carboxylic acids) and the para-chlorophenyl group's halogen-bonding potential create a unique pharmacophoric signature that cannot be replicated by fluoro, methoxy, or unsubstituted phenyl variants [2]. For procurement decisions where even subtle differences in target engagement, solubility, or metabolic stability matter, generic substitution without experimental validation introduces uncontrolled variability.

Quantitative Differentiation Evidence for N-((1-(4-Chlorophenyl)-1H-Tetrazol-5-Yl)Methyl)Benzofuran-2-Carboxamide (CAS 897623-25-5) vs. Closest Analogs


Physicochemical Property Profile: 4-Chlorophenyl vs. 4-Fluorophenyl Analog Comparison

The target compound (4-Cl) exhibits a molecular weight of 353.77 Da and a calculated logP (clogP) of 2.34, compared to the 4-fluorophenyl analog (CAS 897623-72-2) with MW 337.31 Da and ACD/LogP of 3.09 [1]. Although the chlorophenyl compound is heavier, its experimentally lower lipophilicity (clogP 2.34 vs. ACD/LogP 3.09; note different computational methods) and lower topological polar surface area (TPSA 81.29 Ų vs. ~86 Ų for the 4-F analog) suggest differential membrane permeability and solubility behavior [1]. The target compound has 3 rotatable bonds vs. 4 for the 4-F analog, indicating greater conformational rigidity [1]. Both compounds satisfy Lipinski's Rule of Five with zero violations [1].

Physicochemical profiling Lipophilicity Drug-likeness Lead optimization

Computational Target Prediction: SEA Analysis Distinguishes 4-Chlorophenyl Compound from In-Class Analogs

The Similarity Ensemble Approach (SEA) applied via ZINC20 predicts distinct putative targets for the 4-chlorophenyl compound that differ from expectations for the broader benzofuran-tetrazole class. The top SEA predictions include DNA polymerase catalytic subunit (UL54, P-value 63, Max Tc 35) and glutamate receptor ionotropic NMDA 2D (GRIN2D, P-value 75, Max Tc 32) [1]. These predictions are notable because typical benzofuran-tetrazole hybrids are more commonly associated with kinase inhibition (PI3K, GSK3β) or tubulin polymerization targets [2][3]. The 4-chlorophenyl substitution pattern and methylene linker geometry may orient the scaffold toward these alternative target classes, providing a differentiated starting point for hit-finding campaigns [1].

Computational target prediction Similarity Ensemble Approach Drug repurposing Off-target profiling

FXIa Inhibition: 4-Chlorophenyltetrazole as a Privileged P1 Fragment with Submicromolar Potency

The 4-chlorophenyltetrazole moiety, which constitutes the core pharmacophoric element of CAS 897623-25-5, has been independently validated as a privileged P1 fragment for coagulation factor XIa (FXIa) inhibition. In a structure-based drug design program, incorporation of a 4-chlorophenyltetrazole P1 group combined with optimized linker and P2' modifications yielded compound 32 with FXIa Ki = 6.7 nM and modest oral exposure in dogs [1]. Additionally, a related chlorophenyl-tetrazole inhibitor achieved an FXIa IC₅₀ of 280 nM as documented in the BindingDB/CHEMBL5415411 entry [2], and a high-resolution crystal structure of FXIa in complex with a chlorophenyl-tetrazole inhibitor has been deposited (PDB 3SOR) [3]. While CAS 897623-25-5 has not itself been tested against FXIa, the 4-chlorophenyltetrazole P1 fragment is an experimentally confirmed affinity determinant, distinguishing this compound from analogs bearing fluorophenyl, methoxyphenyl, or unsubstituted phenyl at the N1-tetrazole position.

Coagulation factor XIa Anticoagulant drug discovery Serine protease inhibition Structure-based drug design

Drug-Likeness and ADMET-Relevant Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Bioisosteric Comparison

The chlorine atom at the para position of the N1-phenyl ring introduces distinct electronic and steric properties compared to the fluorine in the closest analog (CAS 897623-72-2). Chlorine has a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine), greater polarizability (2.18 ų vs. 0.557 ų), and stronger halogen-bond donor capacity [1]. These differences translate to: (a) enhanced potential for halogen bonding with protein backbone carbonyls in hydrophobic binding pockets; (b) increased metabolic stability via CYP450 oxidation blockade at the para position; and (c) altered logD due to the electron-withdrawing effect of chlorine (Hammett σₚ = +0.23 for Cl vs. +0.06 for F) [1][2]. The target compound's clogP of 2.34 positions it within optimal oral drug space, while the 4-F analog's higher ACD/LogP of 3.09 approaches the upper limit of Lipinski compliance [3]. Both compounds have zero Rule-of-Five violations, but the chlorophenyl variant's lower predicted lipophilicity may confer a superior developability profile.

Drug-likeness ADMET prediction Halogen bonding Metabolic stability Bioisostere selection

Benzofuran-Tetrazole Hybrid Class Evidence: Antiproliferative Activity and HIF-1 Pathway Inhibition

Benzofuran-2-carboxamide derivatives containing tetrazole moieties have demonstrated concentration-dependent antiproliferative effects across multiple tumor cell lines. In a study by Hranjec et al. (2013), benzofuran-2-carboxamides exhibited selective antiproliferative activity on SK-BR-3 (breast) and SW620 (colon) cell lines at micromolar concentrations, with the most active compounds inducing apoptosis [1]. A separate series of 2,5-regioselective benzofuran-tetrazole hybrids showed anti-proliferative activity against HCT116 (colon) and Miapaca2 (pancreatic) cell lines [2]. Additionally, benzofuran derivatives have been reported as inhibitors of the HIF-1 (hypoxia-inducible factor-1) pathway, a key regulator of tumor adaptation to hypoxia [3]. While CAS 897623-25-5 has not been directly tested in these assays, its structural features — the benzofuran core, tetrazole bioisostere, and electron-withdrawing chlorophenyl substituent — align with the pharmacophoric requirements identified in these class-level studies [1][2][3].

Anticancer drug discovery HIF-1α inhibition Antiproliferative screening Benzofuran-tetrazole hybrids

Recommended Application Scenarios for N-((1-(4-Chlorophenyl)-1H-Tetrazol-5-Yl)Methyl)Benzofuran-2-Carboxamide Based on Verified Evidence


FXIa Anticoagulant Drug Discovery: Hit-Finding and Lead Optimization

CAS 897623-25-5 is most rationally deployed in coagulation factor XIa inhibitor programs. The 4-chlorophenyltetrazole P1 fragment has been crystallographically validated in the FXIa S1 pocket (PDB 3SOR) [1] and optimized to subnanomolar affinity (Ki = 6.7 nM) in related compounds [2]. Procurement of this specific compound enables exploration of benzofuran-2-carboxamide as a novel P2'/linker moiety in FXIa inhibitor design, extending beyond the published chemotypes. The compound's favorable physicochemical profile (clogP 2.34, TPSA 81.29 Ų, zero Ro5 violations) supports oral bioavailability optimization [3].

Anticancer Screening in Benzofuran-Tetrazole Hybrid Libraries

This compound serves as a structurally distinct member of benzofuran-tetrazole hybrid libraries for antiproliferative screening. The class has validated activity against HCT116 (colon), Miapaca2 (pancreatic), SK-BR-3 (breast), and SW620 (colon) cell lines [1][2]. The 4-chlorophenyl substitution differentiates CAS 897623-25-5 from published analogs (typically bearing unsubstituted phenyl, 4-fluorophenyl, or 4-methoxyphenyl groups), enabling SAR expansion. The HIF-1 pathway inhibition reported for benzofuran derivatives provides a mechanistic hypothesis for testing in hypoxia-dependent cancer models [3].

Computational Target Prediction Follow-Up: DNA Polymerase and NMDA Receptor Probe Development

SEA predictions from ZINC20 suggest potential interactions with DNA polymerase catalytic subunit (UL54) and NMDA receptor 2D (GRIN2D) [1]. These targets are atypical for the benzofuran-tetrazole class and represent unexplored biology. Procurement for targeted screening against UL54 (relevant to antiviral drug discovery, particularly herpesvirus DNA polymerase) or GRIN2D (implicated in neurological disorders) could uncover novel mechanisms of action distinct from the more commonly pursued kinase and tubulin targets [2].

Halogen Bonding and Physicochemical Profiling Studies

The para-chlorophenyl group provides an experimental platform for studying halogen bonding contributions to target affinity and selectivity. With a larger polarizability (2.18 ų vs. 0.557 ų for fluorine) and stronger σ-hole potential [1], CAS 897623-25-5 can be compared head-to-head with its 4-fluorophenyl analog (CAS 897623-72-2) to quantify halogen-dependent effects on binding thermodynamics, residence time, and metabolic stability in a controlled chemical background [2].

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.